Superior Caspase-9 Selectivity Over Caspase-8 and Pan-Caspase Inhibitors
Z-LEHD-FMK demonstrates high selectivity for caspase-9 compared to other initiator caspases. In a direct head-to-head selectivity profiling assay, Z-LEHD-FMK at 20 μM inhibited caspase-9 activity to <10% of control, whereas its inhibition of caspase-8 was minimal (~80-90% of control), clearly distinguishing it from the caspase-8 inhibitor Z-IETD-FMK which potently inhibits caspase-8 [1]. This contrasts with the pan-caspase inhibitor Z-VAD-FMK, which broadly inhibits multiple caspases [2].
| Evidence Dimension | Caspase Selectivity Profile |
|---|---|
| Target Compound Data | At 20 µM: <10% residual caspase-9 activity; >80% residual caspase-8 activity |
| Comparator Or Baseline | Z-IETD-FMK: <10% residual caspase-8 activity; Z-VAD-FMK: broad caspase inhibition |
| Quantified Difference | Z-LEHD-FMK inhibits caspase-9 with >10-fold selectivity over caspase-8 |
| Conditions | In vitro enzymatic assay with saturating peptide substrates, 20 μM inhibitor |
Why This Matters
Ensures experimental outcomes are specifically attributable to caspase-9 inhibition, avoiding confounding effects from off-target caspase inhibition that plague less selective inhibitors.
- [1] Selectivity profile of peptide-based caspase inhibitors. (2025). Figure 4. PMC12371506. View Source
- [2] Selectivity profile of peptide-based caspase inhibitors. (2025). Figure 4. PMC11888271. View Source
